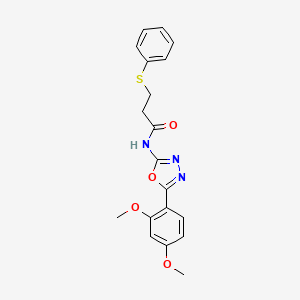

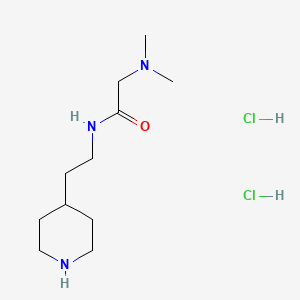

![molecular formula C13H21Cl2N3O B2668128 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride CAS No. 2378502-52-2](/img/structure/B2668128.png)

2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride” is a benzimidazole derivative . Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

Benzimidazole derivatives are usually planar molecules. For example, in the case of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the benzimidazole core is planar . The crystal structure of these compounds is often stabilized through intermolecular hydrogen bonds .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . They can also undergo rearrangements, such as the quinoxaline–benzimidazole rearrangements, to synthesize various biheterocyclic motifs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structures. For instance, the compound 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine has a molecular weight of 175.23 .Scientific Research Applications

Synthesis and Structural Analysis

Research has extensively explored the synthesis and structural characterization of benzimidazole derivatives. Studies have synthesized various benzimidazole ligands and their complexes with metals like palladium(II) and platinum(II), revealing potential anticancer properties through structural elucidation using physico-chemical techniques (Ghani & Mansour, 2011). Other research focused on the synthesis, structural, and spectroscopic studies of new benzimidazole derivatives, providing insights into their molecular structure stabilized by hydrogen bonding and π-π interactions (Saral, Özdamar, & Uçar, 2017).

Biological Activities

Several studies have explored the antimicrobial, cytotoxic, and anti-inflammatory potential of benzimidazole derivatives. The antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole were evaluated, showing promising results against various bacterial strains and cancer cell lines (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014). Another study synthesized benzimidazoles using an oxidant-free method, highlighting the potential for developing environmentally friendly synthetic pathways (Luo, Dai, Cong, Li, Peng, & Zhang, 2017).

Anticancer and Antioxidant Studies

Research has also focused on the anticancer and antioxidant properties of benzimidazole compounds. One study reported on the synthesis and antioxidant activity of 2-methyl benzimidazole, indicating its potential use in medicinal chemistry (Saini, Dhiman, Mittal, & Kumar, 2016). Additionally, the synthesis and evaluation of benzimidazole derivatives for anticancer activity have been conducted, showing moderate cytotoxic effects towards certain cancer cell lines (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves their interaction with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . They have been found to exhibit a wide variety of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, and anticonvulsant activities .

Future Directions

Benzimidazole derivatives are a promising class of compounds with a wide range of potential applications in medicinal chemistry . Future research could focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities . Additionally, benzimidazole derivatives could be used as new DNA hybridization indicators due to their distinct effects on single-stranded and double-stranded DNA .

properties

IUPAC Name |

2-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c1-14-8-7-13-15-11-5-3-4-6-12(11)16(13)9-10-17-2;;/h3-6,14H,7-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRFLKZLQQYDCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=CC=CC=C2N1CCOC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

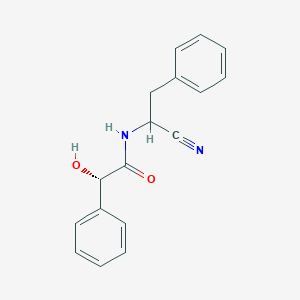

![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)

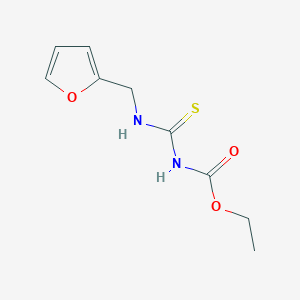

![methyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2668050.png)

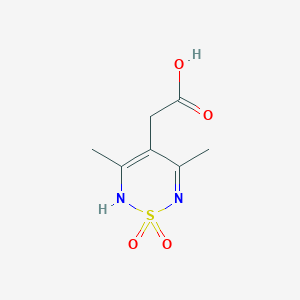

![4-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2668056.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)

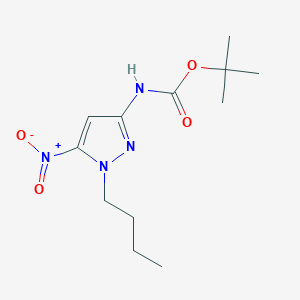

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)

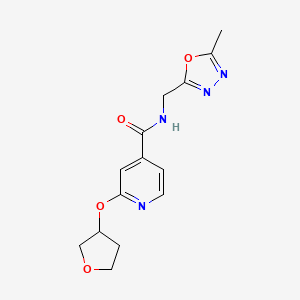

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)